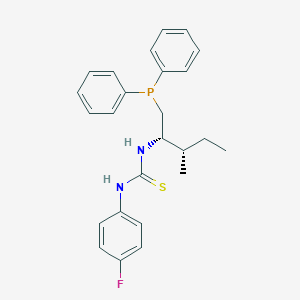
1-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3-(4-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Thioureas contain a sulfur atom in the place of oxygen in the urea functional group. They exhibit diverse properties and applications due to their unique structure.
- Compound X combines a phosphanyl group, a fluorophenyl moiety, and a thiourea scaffold, making it an interesting target for synthetic chemists and researchers.
1-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3-(4-fluorophenyl)thiourea: , often referred to as for brevity, belongs to the class of .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing novel ligands, catalysts, and materials.
Biology: Its phosphanyl group may interact with metal ions, making it relevant in bioinorganic chemistry.
Medicine: Research explores its potential as an antitumor or anti-inflammatory agent.
Industry: Applications in materials science, catalysis, and drug discovery.
Mechanism of Action
Targets: Compound X likely interacts with metal centers (e.g., copper, palladium) due to its phosphanyl group.
Pathways: It may modulate redox processes, influence enzyme activity, or participate in ligand exchange reactions.
Comparison with Similar Compounds
Unique Features of Compound X:
Similar Compounds:
Remember that this overview provides a concise summary, and further exploration in the literature will reveal additional insights
Properties
Molecular Formula |
C25H28FN2PS |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-yl]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C25H28FN2PS/c1-3-19(2)24(28-25(30)27-21-16-14-20(26)15-17-21)18-29(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-17,19,24H,3,18H2,1-2H3,(H2,27,28,30)/t19-,24+/m0/s1 |
InChI Key |
FNCBPOQHSGPBDV-YADARESESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
Canonical SMILES |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


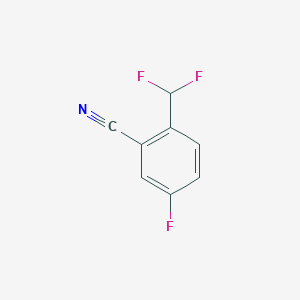

![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
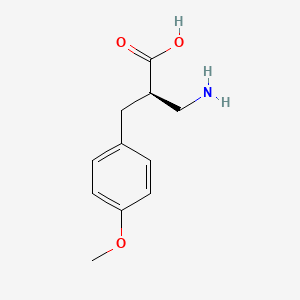
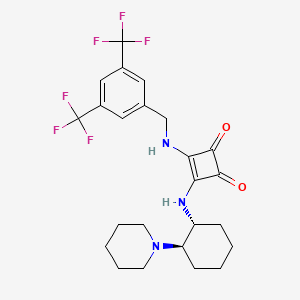
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
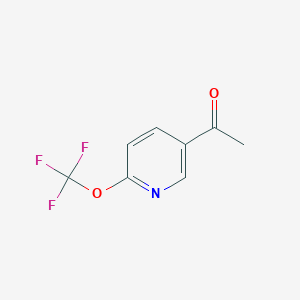
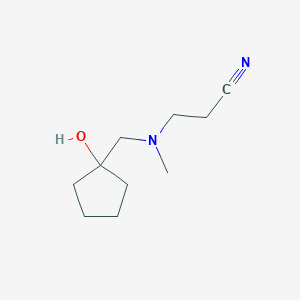
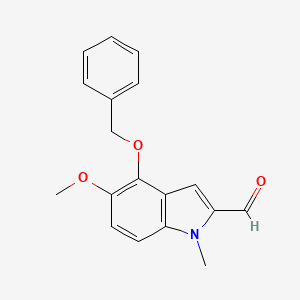
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
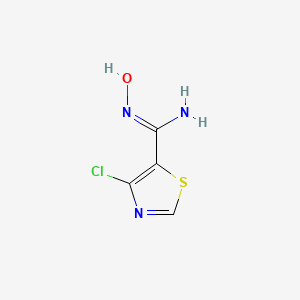

![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12953541.png)

